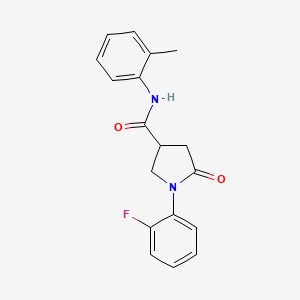
1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-(morpholin-4-ylmethyl)piperidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-(morpholin-4-ylmethyl)piperidin-2-one, also known as FMMP, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. FMMP is a piperidine-based compound that belongs to the class of synthetic opioids. It has been shown to exhibit potent analgesic and antinociceptive effects in animal models, making it a promising candidate for the development of new pain medications.
作用机制
The exact mechanism of action of 1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-(morpholin-4-ylmethyl)piperidin-2-one is not fully understood, but it is believed to act as a selective mu-opioid receptor agonist. The activation of mu-opioid receptors in the brain and spinal cord leads to the inhibition of pain signaling pathways, resulting in analgesia and antinociception.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its analgesic and antinociceptive effects, this compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to have sedative effects, which may limit its use in certain applications.
实验室实验的优点和局限性
One of the main advantages of 1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-(morpholin-4-ylmethyl)piperidin-2-one is its potent analgesic and antinociceptive effects, which make it a promising candidate for the development of new pain medications. Additionally, its anxiolytic and antidepressant effects suggest that it may have potential applications in the treatment of anxiety and depression. However, this compound also has limitations, including its sedative effects, which may limit its use in certain applications.
未来方向
There are a number of future directions for the study of 1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-(morpholin-4-ylmethyl)piperidin-2-one. One area of research is the development of new pain medications based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and spinal cord. Finally, research is needed to determine the safety and efficacy of this compound in humans, which will be necessary for its eventual use in the clinic.
合成方法
The synthesis of 1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-(morpholin-4-ylmethyl)piperidin-2-one involves a multi-step process that begins with the reaction of 2-fluoro-5-methoxybenzaldehyde with morpholine to form 2-(morpholin-4-yl)-2-(2-fluoro-5-methoxyphenyl)acetaldehyde. The resulting compound is then reacted with piperidine and hydroxylamine to yield the final product, this compound. The synthesis of this compound has been optimized and can be carried out on a large scale, making it a viable candidate for further research.
科学研究应用
1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-(morpholin-4-ylmethyl)piperidin-2-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent analgesic and antinociceptive effects in animal models, making it a promising candidate for the development of new pain medications. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential applications in the treatment of anxiety and depression.
属性
IUPAC Name |
1-[(2-fluoro-5-methoxyphenyl)methyl]-3-hydroxy-3-(morpholin-4-ylmethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O4/c1-24-15-3-4-16(19)14(11-15)12-21-6-2-5-18(23,17(21)22)13-20-7-9-25-10-8-20/h3-4,11,23H,2,5-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEKZARZKUSBGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CN2CCCC(C2=O)(CN3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B5359742.png)
![4-{[(2-methoxyphenyl)thio]methyl}-2(1H)-quinolinone](/img/structure/B5359749.png)



![N-[(5-phenyl-2-furyl)methyl]-1-propanamine hydrochloride](/img/structure/B5359777.png)
![N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea](/img/structure/B5359784.png)
![7-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5359786.png)
![methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B5359793.png)
![methyl 2-[3-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5359803.png)

![N-[(3-ethylisoxazol-5-yl)methyl]-N,5-dimethyl-3-phenylisoxazole-4-carboxamide](/img/structure/B5359811.png)
![[4-(3-methoxybenzyl)-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-4-yl]methanol](/img/structure/B5359824.png)